An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 3-Dehydroquinate
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 3-Dehydroquinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-dehydroquinate (DHQ), a pivotal intermediate in the shikimate pathway. The guide details its chemical structure, stereochemistry, physicochemical properties, and its central role in the biosynthesis of aromatic amino acids in microorganisms and plants. The absence of this pathway in mammals makes its components, including 3-dehydroquinate, attractive targets for the development of novel antimicrobial agents and herbicides.
Chemical Structure and Stereochemistry
3-Dehydroquinic acid is the first carbocyclic intermediate in the shikimate pathway.[1] Its structure is derived from quinic acid, with the hydroxyl group at the C-3 position oxidized to a ketone.[1][2] This keto group is a critical feature for its subsequent enzymatic conversion.
The biologically active isomer of 3-dehydroquinic acid possesses a specific stereochemistry, which is crucial for its recognition and processing by the enzymes of the shikimate pathway.[2]
Table 1: Chemical Identifiers for 3-Dehydroquinic Acid
| Identifier | Value | Source(s) |
| IUPAC Name | (1R,3R,4S)-1,3,4-trihydroxy-5-oxocyclohexane-1-carboxylic acid | [3] |
| Molecular Formula | C₇H₁₀O₆ | [4] |
| SMILES | C1--INVALID-LINK--C[C@]1(C(=O)O)O)O">C@HO | [3] |
| InChI | InChI=1S/C7H10O6/c8-3-1-7(13,6(11)12)2-4(9)5(3)10/h3,5,8,10,13H,1-2H2,(H,11,12)/t3-,5+,7-/m1/s1 | [3] |
| InChIKey | WVMWZWGZRAXUBK-SYTVJDICSA-N | [3] |
Physicochemical Properties
3-Dehydroquinic acid is a white to off-white crystalline solid that is soluble in water, a characteristic owing to its multiple polar functional groups, including hydroxyl and carboxylic acid moieties.[2]
Table 2: Physicochemical Properties of 3-Dehydroquinic Acid
| Property | Value | Source(s) |
| Molecular Weight | 190.15 g/mol | [3] |
| Appearance | White to off-white crystalline solid | [2] |
| Solubility | Soluble in water | [2] |
| Predicted pKa (Strongest Acidic) | 3.3 | [2] |
| Melting Point | Not experimentally available | |
| Optical Activity ([α]/D) | -48.0±4.0°, c = 1.5 in H₂O (for potassium salt) | [5] |
Role in the Shikimate Pathway
3-Dehydroquinate is a key intermediate in the shikimate pathway, a seven-step metabolic route utilized by bacteria, archaea, fungi, and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan).[2][4] This pathway is absent in mammals, making it a prime target for the development of selective therapeutic agents.
The formation of 3-dehydroquinate is the second step in the shikimate pathway, where it is synthesized from 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) by the enzyme 3-dehydroquinate synthase (DHQS) . Subsequently, 3-dehydroquinate is dehydrated by 3-dehydroquinate dehydratase (DHQD) to yield 3-dehydroshikimate, introducing the first double bond into the cyclic structure.[2]
Experimental Protocols
Enzymatic Synthesis of 3-Dehydroquinic Acid
The laboratory-scale production of 3-dehydroquinic acid is most commonly achieved through enzymatic synthesis utilizing 3-dehydroquinate synthase (DHQS).
Materials:
-
Purified 3-dehydroquinate synthase (DHQS)
-
3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP)
-
Nicotinamide adenine (B156593) dinucleotide (NAD⁺)
-
Divalent cation solution (e.g., CoCl₂)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, DAHP, NAD⁺, and the divalent cation.
-
Initiate the reaction by the addition of purified DHQS.
-
Incubate the mixture at the optimal temperature for the specific DHQS used (e.g., 37°C for E. coli DHQS).
-
Monitor the reaction progress by analyzing aliquots at various time points for the formation of DHQ using a coupled enzyme assay with 3-dehydroquinate dehydratase or by HPLC.
-
Terminate the reaction, typically by heat inactivation of the enzyme or by acidification.
-
Purify the synthesized 3-dehydroquinic acid from the reaction mixture.
Purification of 3-Dehydroquinic Acid
Due to its polar nature, 3-dehydroquinic acid can be purified from the enzymatic synthesis reaction mixture using ion-exchange chromatography.
Materials:
-
Enzymatic reaction mixture containing 3-dehydroquinic acid
-
Anion exchange chromatography column (e.g., DEAE-Sepharose)
-
Low-salt equilibration buffer (e.g., 10 mM Tris-HCl, pH 8.0)
-
High-salt elution buffer (e.g., 10 mM Tris-HCl, pH 8.0, containing 1 M NaCl)
Procedure:
-
Remove the enzyme from the reaction mixture, for instance, by ultrafiltration.
-
Equilibrate the anion exchange column with the low-salt buffer.
-
Load the enzyme-free reaction mixture onto the column.
-
Wash the column with the low-salt buffer to remove any unbound impurities.
-
Elute the bound 3-dehydroquinic acid using a linear gradient of the high-salt buffer.
-
Collect fractions and analyze for the presence of 3-dehydroquinic acid.
-
Pool the fractions containing the purified product.
Spectroscopic Analysis
4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the methine and methylene (B1212753) protons on the cyclohexane (B81311) ring. The specific chemical shifts and coupling constants would be dependent on the solvent and pH.
-
¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule, including the carbonyl carbon of the ketone, the carboxyl carbon, and the carbons bearing hydroxyl groups.
General Protocol for NMR Analysis:
-
A purified sample of 3-dehydroquinic acid is dissolved in a suitable deuterated solvent (e.g., D₂O).
-
The spectrum is acquired on a high-field NMR spectrometer.
-
Data processing, including Fourier transformation and phase correction, is performed to obtain the final spectrum.
4.3.2. Infrared (IR) Spectroscopy
The IR spectrum of 3-dehydroquinate would be characterized by strong, broad absorption bands corresponding to the O-H stretching of the hydroxyl and carboxylic acid groups, a sharp, strong absorption for the C=O stretching of the ketone, and another strong absorption for the C=O stretching of the carboxylic acid.
General Protocol for IR Analysis:
-
A small amount of the solid, purified 3-dehydroquinic acid is mixed with KBr powder and pressed into a pellet.
-
Alternatively, a thin film can be prepared if the sample is in a suitable solvent.
-
The spectrum is recorded using an FT-IR spectrometer.
Conclusion
3-Dehydroquinate is a fundamentally important molecule in the biochemistry of a vast array of organisms. Its unique chemical structure and stereochemistry are central to its role as a key intermediate in the shikimate pathway. The detailed understanding of its properties and the enzymes that metabolize it are crucial for the ongoing development of new therapeutic agents and herbicides that target this essential metabolic route. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working in this critical area of drug discovery and development.
